molecular formula C17H19N3O3S B2768193 1-(4-(2-Morpholino-2-oxoethyl)phenyl)-3-(thiophen-2-yl)urea CAS No. 1207053-43-7

1-(4-(2-Morpholino-2-oxoethyl)phenyl)-3-(thiophen-2-yl)urea

Cat. No. B2768193
M. Wt: 345.42
InChI Key: YKQVVBCOIBPIMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(2-Morpholino-2-oxoethyl)phenyl)-3-(thiophen-2-yl)urea is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as MOTU and has shown promise in various studies due to its unique properties. In

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Stereoselective Synthesis : A study described the synthesis and stereochemical determination of a metabolite structurally similar to 1-(4-(2-Morpholino-2-oxoethyl)phenyl)-3-(thiophen-2-yl)urea, highlighting its importance in medicinal chemistry and PI3 kinase inhibition (Chen et al., 2010).

Neurological and Psychiatric Disorders

  • Acetylcholinesterase Inhibition : Compounds with structural similarities were evaluated for their potential as acetylcholinesterase inhibitors, which is significant in the treatment of neurological and psychiatric disorders (Vidaluc et al., 1995).

Structural and Material Sciences

  • Molecular Packing Principles : Research on the molecular packing principles of urea and thiourea solvates provides insights into the structural applications of such compounds in material sciences (Taouss et al., 2013).

Chemical Synthesis and Reactions

  • Heterocyclic Compound Formation : The compound's reactivity with other chemicals, leading to the formation of heterocyclic compounds, is vital for advancing synthetic chemistry (Köckritz & Schnell, 1993).

Cancer Research

  • Anti-CML Activity : A structurally related compound exhibited potent activity against chronic myeloid leukemia (CML) cell lines, demonstrating its potential in cancer research (Li et al., 2019).

Chemistry of Heterocyclic Compounds

  • Formation of Heterocyclic Compounds : Studies on the reaction of phenyl(trichloromethyl)carbinol with substituted ureas and thioureas, leading to heterocyclic compounds, expand our understanding of chemical reactions and synthesis (Reeve & Coley, 1979).

Anion Receptor Research

  • Anion Receptor Studies : Investigations into urea-based anion receptors enhance our knowledge of molecular interactions and potential applications in chemical sensors (Amendola et al., 2006).

Plant Biology

  • Cytokinin-like Activity : Urea derivatives, including those structurally related to the compound , have shown cytokinin-like activity, impacting plant biology and agriculture (Ricci & Bertoletti, 2009).

Organometallic Chemistry

  • Characterization of Cyano Complexes : The synthesis and characterization of cyano complexes with ligands including urea derivatives contribute to advancements in organometallic chemistry (Sharma et al., 2010).

properties

IUPAC Name

1-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c21-16(20-7-9-23-10-8-20)12-13-3-5-14(6-4-13)18-17(22)19-15-2-1-11-24-15/h1-6,11H,7-10,12H2,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQVVBCOIBPIMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(2-Morpholino-2-oxoethyl)phenyl)-3-(thiophen-2-yl)urea

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